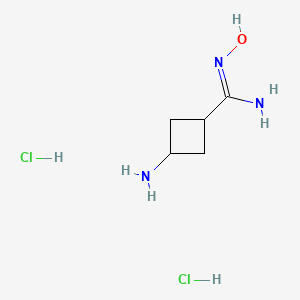
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride (BCPEH) is a synthetic compound used in a variety of scientific research applications. BCPEH is a derivative of the phenethylamine class of compounds and is used as a research tool for studying the biochemical and physiological effects of this class of compounds. BCPEH has a wide range of applications in drug discovery, biochemistry, and medical research.
Applications De Recherche Scientifique
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications, including drug discovery, biochemistry, and medical research. 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has been used in studies to investigate the biochemical and physiological effects of phenethylamines, as well as to study the effects of various drugs on the body. 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has also been used in studies to investigate the effects of serotonin, dopamine, and other neurotransmitters on the body.
Mécanisme D'action
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride is believed to act as an agonist of the serotonin and dopamine receptors in the brain. 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride binds to these receptors and activates them, resulting in the release of serotonin and dopamine which can lead to a variety of physiological and psychological effects. 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has also been shown to bind to other receptors in the brain, such as the norepinephrine and GABA receptors.
Biochemical and Physiological Effects
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects in laboratory studies. 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood, energy, and focus. 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has also been shown to reduce anxiety and stress levels, as well as to improve cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride is a useful research tool for studying the biochemical and physiological effects of phenethylamines. 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride is relatively easy to synthesize and is relatively stable in solution, making it a convenient and cost-effective research tool. However, 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride is not suitable for long-term use due to its potential for toxicity.
Orientations Futures
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has a wide range of potential applications in drug discovery, biochemistry, and medical research. Future research could focus on the effects of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride on other neurotransmitters, such as norepinephrine and GABA. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride, such as its use in the treatment of depression and anxiety. Other potential areas of research include the development of more efficient synthesis methods, as well as the development of more stable and less toxic derivatives of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride.
Méthodes De Synthèse
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride can be synthesized from the reaction of 2-bromo-6-chlorophenyl ethan-1-amine and hydrochloric acid. This reaction yields 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride in an aqueous solution. The reaction can be carried out in a laboratory setting using a variety of techniques such as stirring, heating, or cooling.
Propriétés
IUPAC Name |
2-(2-bromo-6-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYUMTYVYAVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)




![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)
